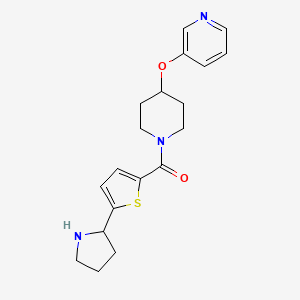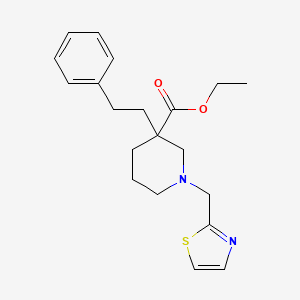
7-(Piperidylsulfonyl)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Piperidylsulfonyl)chromen-2-one is a synthetic compound belonging to the chromen-2-one family, which is known for its diverse biological activities. This compound features a chromen-2-one core structure with a piperidylsulfonyl group attached at the 7th position. The chromen-2-one scaffold is widely recognized for its presence in various natural products and synthetic drugs, making it a significant target for medicinal chemistry research.
作用機序
Target of Action
The primary target of 7-(1-piperidinylsulfonyl)-2H-chromen-2-one is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, like our compound, exhibit antimicrobial and antitumor activities .
Mode of Action
The compound interacts with its target, DHFR, by binding to its active sites . This binding inhibits the enzyme’s activity, thereby disrupting the tetrahydrofolate synthesis pathway. The disruption of this pathway can lead to a decrease in DNA synthesis and cell growth, which is particularly impactful in rapidly dividing cells, such as cancer cells or microbes .
Biochemical Pathways
The primary biochemical pathway affected by 7-(1-piperidinylsulfonyl)-2H-chromen-2-one is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA. This disruption can lead to a decrease in DNA synthesis and cell growth .
Pharmacokinetics
It is known that sulfonamide derivatives generally exhibit good absorption and distribution profiles, which can contribute to their bioavailability .
Result of Action
The inhibition of DHFR by 7-(1-piperidinylsulfonyl)-2H-chromen-2-one leads to a decrease in DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells or microbes, thereby exhibiting anticancer and antimicrobial effects .
生化学分析
Biochemical Properties
7-(1-piperidinylsulfonyl)-2H-chromen-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial in the folate pathway . By inhibiting DHFR, 7-(1-piperidinylsulfonyl)-2H-chromen-2-one can disrupt the synthesis of nucleotides, thereby affecting DNA replication and cell division. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases, which can alter cellular responses to external stimuli .
Cellular Effects
The effects of 7-(1-piperidinylsulfonyl)-2H-chromen-2-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-(1-piperidinylsulfonyl)-2H-chromen-2-one can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, it can alter gene expression by affecting transcription factors and epigenetic modifiers, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of 7-(1-piperidinylsulfonyl)-2H-chromen-2-one involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as DHFR, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, 7-(1-piperidinylsulfonyl)-2H-chromen-2-one can modulate the activity of kinases by binding to their regulatory domains, thereby affecting downstream signaling pathways . These interactions result in changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(1-piperidinylsulfonyl)-2H-chromen-2-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Long-term exposure to 7-(1-piperidinylsulfonyl)-2H-chromen-2-one can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes, such as cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of 7-(1-piperidinylsulfonyl)-2H-chromen-2-one vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, 7-(1-piperidinylsulfonyl)-2H-chromen-2-one can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to off-target interactions and accumulation in tissues . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without adverse effects.
Metabolic Pathways
7-(1-piperidinylsulfonyl)-2H-chromen-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes Phase I metabolism, primarily through oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo Phase II metabolism, involving conjugation with glucuronic acid or sulfate, to enhance their solubility and excretion . The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes and the availability of cofactors.
Transport and Distribution
The transport and distribution of 7-(1-piperidinylsulfonyl)-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, 7-(1-piperidinylsulfonyl)-2H-chromen-2-one can bind to serum proteins, such as albumin, which affects its distribution and bioavailability . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 7-(1-piperidinylsulfonyl)-2H-chromen-2-one is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, 7-(1-piperidinylsulfonyl)-2H-chromen-2-one can interact with transcription factors and chromatin modifiers, affecting gene expression . In the mitochondria, it can influence mitochondrial function and apoptosis by modulating the activity of mitochondrial enzymes and proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidylsulfonyl)chromen-2-one typically involves the introduction of the piperidylsulfonyl group to the chromen-2-one core. One common method is the reaction of 7-hydroxychromen-2-one with piperidylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
化学反応の分析
Types of Reactions: 7-(Piperidylsulfonyl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the piperidyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted chromen-2-one derivatives.
科学的研究の応用
7-(Piperidylsulfonyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of fluorescent probes and sensors due to its chromophoric properties.
類似化合物との比較
Coumarin (2H-chromen-2-one): A naturally occurring compound with anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Daphnetin (7,8-dihydroxy-2H-chromen-2-one): Known for its anti-inflammatory and antioxidant activities.
Uniqueness: 7-(Piperidylsulfonyl)chromen-2-one is unique due to the presence of the piperidylsulfonyl group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
特性
IUPAC Name |
7-piperidin-1-ylsulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-14-7-5-11-4-6-12(10-13(11)19-14)20(17,18)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWBQOPBVIIGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-pyridinylmethyl)-3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6036227.png)

![4-(4-ethoxybenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6036239.png)
![N-butyl-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6036245.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6036253.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6036258.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl butyrate](/img/structure/B6036259.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6036267.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-(2-methylphenyl)urea](/img/structure/B6036275.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6036277.png)

![2-({3-[(benzylamino)sulfonyl]-4-bromobenzoyl}amino)benzoic acid](/img/structure/B6036295.png)
![4-[2-(3-methyl-1-piperazinyl)ethoxy]benzonitrile](/img/structure/B6036303.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6036316.png)
